Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
Description
Properties
CAS No. |
546079-46-3 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)13-12(10-5-3-2-4-6-10)9-21-15(13)17-14(18)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,17,18) |
InChI Key |
BVXBTRHFVJRYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation via Gewald Reaction
Multi-Step Synthesis Pathways
Route 1: Sequential Functionalization
Step 1 : Synthesis of Methyl 2-Amino-4-Phenyl-3-Thiophenecarboxylate
-
Method : Condensation of methyl thioglycolate with phenylacetonitrile derivatives under basic conditions.
Step 2 : Cyclopropanecarbonyl Group Introduction
-
Reagents : Cyclopropanecarbonyl chloride (1.2 eq), triethylamine (2.5 eq).
-
Solvent : Dichloromethane or THF.
Step 3 : Purification
Route 2: One-Pot Tandem Reactions
Recent advancements utilize tandem Gewald-acylation reactions to streamline synthesis:
-
Reactants : Methyl cyanoacetate, phenylacetylene, cyclopropanecarbonyl chloride.
-
Catalyst : Pd(OAc)₂/Xantphos for Sonogashira coupling.
-
Conditions : 80°C, 24 hours.
Advantage : Reduces intermediate isolation steps but requires stringent temperature control.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Temperature and Stoichiometry
-
Acylation : Sub-zero temperatures (0–5°C) minimize diketopiperazine formation.
-
Molar Ratios : A 1:1.2 ratio of amine to acyl chloride balances efficiency and cost.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.
Comparative Data Table of Reported Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares core features with several agrochemicals and intermediates:
Key Structural Differences :
- Position 4: The phenyl group in the target compound contrasts with cyclopropyl (methyl 2-amino-4-cyclopropylthiophene-3-carboxylate) or chlorine (methyl 5-chloro-2-...), influencing electronic and steric properties .
- Core Heterocycle : Thiophene (target compound) vs. imidazopyridazine (VEGFR inhibitor), affecting binding affinity in biological systems .
Functional and Application Differences
- Agrochemicals : Cyclosulfamuron and chlorfluazuron (–4) utilize sulfonylurea or benzoylurea moieties for herbicidal activity, whereas the target compound lacks these groups, suggesting divergent mechanisms .
- Pharmaceuticals : The VEGFR inhibitor () employs an imidazopyridazine scaffold for kinase binding, whereas the thiophene core in the target compound may favor different target interactions .
Research Findings and Trends
Biological Activity
Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a synthetic compound that belongs to the thiophene family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered thiophene ring with a cyclopropaneamido group and a phenyl group, which contribute to its distinct properties. The structural formula can be represented as:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring followed by the introduction of the cyclopropaneamido group. A general synthetic route may include:
- Formation of Thiophene : Starting with a suitable precursor, thiophene is synthesized through cyclization reactions.
- Introduction of Functional Groups : The cyclopropaneamido group is added via acylation reactions.
- Methyl Ester Formation : The final step involves esterification to yield the methyl ester form.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, demonstrating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory enzymes, suggesting therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Initial screening has indicated potential antimicrobial effects against various pathogens.
The mechanism of action for this compound primarily involves its binding affinity to specific biological targets such as enzymes and receptors. Interaction studies reveal that it may inhibit enzyme activity through competitive or non-competitive inhibition mechanisms.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which may influence its biological activity. Below is a comparison table of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 | Contains an amino group; simpler structure. |
| Methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate | 350988-88-4 | Substituted at different positions; potential for varied activities. |
| Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate | Not specified | Chlorinated phenyl group introduces different electronic properties. |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, correlating structure with activity through quantitative analysis .
- Enzyme Inhibition Assays : Research indicated that this compound effectively inhibited enzymes related to inflammation and cancer proliferation, providing insights into its therapeutic potential .
- Antimicrobial Screening : Preliminary tests showed that this compound had activity against certain bacterial strains, suggesting further exploration in antimicrobial applications .
Q & A
Q. Methodological
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of acylation. For example, the cyclopropane proton triplet appears at δ 1.2–1.5 ppm, while the thiophene ring protons resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 329.46 for C₁₉H₂₃NO₂S) and detects impurities .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies degradation products .
How should researchers address contradictory reports on adenosine receptor binding efficacy?
Advanced
Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). Best practices include:
- Binding Assay Standardization : Use HEK293 cells transfected with human A₂A receptors and [³H]ZM241385 as a radioligand for consistency .
- Control Experiments : Compare with known agonists/antagonists (e.g., CGS21680) to validate competitive binding curves .
- Structural Analysis : Molecular docking (AutoDock Vina) reveals that the cyclopropane group’s torsion angle affects receptor fit. Adjustments to the carbonyl linker may reconcile conflicting data .
What safety precautions are critical when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, STOT-SE 3) .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
How do solvent choices impact the compound’s stability in biological assays?
Q. Advanced
- DMSO Stock Solutions : >10% DMSO induces cellular toxicity; dilute to ≤0.1% in assay buffers .
- Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4 maintains stability for 24 hours, but acidic conditions (pH <5) accelerate ester hydrolysis .
- Freeze-Thaw Cycles : Limit to ≤3 cycles to prevent aggregation, confirmed by dynamic light scattering (DLS) .
What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
